BMS-707035

説明

HIV Integrase Inhibitor is an agent that blocks the activity of the human immunodeficiency virus (HIV) integrase enzyme.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

HIV-1 integrase strand transfer inhibito

特性

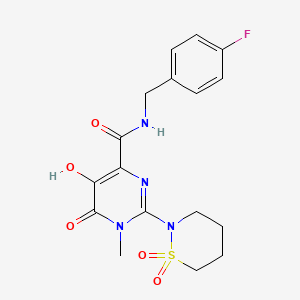

IUPAC Name |

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIWZCGZPBJWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025869 | |

| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729607-74-3 | |

| Record name | BMS-707035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HIV Integrase Inhibitor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-707035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-707035

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BMS-707035 Function

This compound is a potent and specific, orally active, pyrimidine carboxamide-based inhibitor of HIV-1 integrase.[1][2][3][4] Its primary mechanism of action is the allosteric inhibition of the strand transfer step of viral DNA integration into the host genome.[1][2][5] This targeted action makes it a member of the integrase strand transfer inhibitor (INSTI) class of antiretroviral drugs.[3][4] The development of this compound was guided by structure-activity relationships (SARs) and X-ray crystallography, leading to a compound with excellent antiviral activity and favorable preclinical profiles that was advanced into Phase I clinical trials.[3]

Molecular Target and Binding

The molecular target of this compound is the HIV-1 integrase (IN) enzyme, a key component of the retroviral pre-integration complex (PIC).[2][5] this compound specifically inhibits the strand transfer activity of integrase with high potency.[1][2][5] The binding of this compound to the integrase enzyme is reversible and occurs at a site that is mutually exclusive with the binding of the target DNA.[1][2][5] This competitive inhibition is demonstrated by the fact that increasing concentrations of target DNA can overcome the inhibitory effect of this compound.[1][2][5]

Several key molecular interactions govern the binding of this compound to HIV-1 integrase. The glutamine residue at position 148 (Gln148) of the integrase enzyme is crucial for the binding of the inhibitor.[1] Furthermore, the binding affinity is influenced by the four terminal bases at the 5' end of the pre-processed U5 long terminal repeat (LTR) of the viral DNA.[1][2] The 3' terminus of the viral LTR has been shown to retard the association rate of this compound with the integrase enzyme by modulating the kinetics of binding and dissociation.[1][2]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Description |

| IC50 (Enzymatic) | 3 nM[4] | 50% inhibitory concentration against HIV-1 integrase strand transfer activity in an enzymatic assay. |

| IC50 (Enzymatic) | 15 nM[1][2][6] | 50% inhibitory concentration against HIV-1 integrase strand transfer activity in an enzymatic assay. |

| IC50 (Enzymatic) | 14 nM[7] | 50% inhibitory concentration against HIV-1 integrase DNA strand transfer. |

| EC50 (Antiviral) | 2 nM (in 10% FBS)[4] | 50% effective concentration for inhibiting HIV-1 replication in the presence of 10% fetal bovine serum. |

| EC50 (Antiviral) | 17 nM (in 15 mg/mL HSA)[4] | 50% effective concentration for inhibiting HIV-1 replication in the presence of 15 mg/mL human serum albumin. |

Table 2: Cytotoxicity and Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Description |

| CC50 (Cytotoxicity) | ≥45 μM[4] | Various cell lines | 50% cytotoxic concentration. |

| CYP Inhibition | ≥40 μM[4] | Human | 50% inhibitory concentration against cytochrome P450 enzymes. |

| Clearance | Low[4] | Rat, Dog, Monkey | Rate of elimination of the drug. |

| Elimination Half-life | Moderate to Long[4] | Rat, Dog, Monkey | Time for the drug concentration to reduce by half. |

Signaling Pathway and Experimental Workflow Visualizations

HIV-1 Integration and Inhibition by this compound

The following diagram illustrates the key steps of HIV-1 integration and the point of intervention for this compound.

Caption: HIV-1 integration pathway and the inhibitory action of this compound on the strand transfer step.

Experimental Workflow: HIV-1 Integrase Strand Transfer Assay

The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound like this compound against HIV-1 integrase.

Caption: A generalized workflow for an HIV-1 integrase strand transfer inhibition assay.

Experimental Protocols

While the precise, proprietary experimental protocols used by Bristol-Myers Squibb are not publicly available, the following are detailed, generalized methodologies for the key experiments cited in the characterization of this compound, based on standard practices in the field.

HIV-1 Integrase Strand Transfer Assay (In Vitro)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the strand transfer activity of recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide mimicking the viral DNA long terminal repeat (vDNA), typically 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Oligonucleotide representing the target DNA (tDNA).

-

Assay Buffer: Typically contains a buffering agent (e.g., MOPS), salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., Mg²⁺ or Mn²⁺).

-

This compound stock solution in DMSO.

-

Stop Solution: Contains a strong chelating agent (e.g., EDTA), loading dye, and a denaturing agent (e.g., formamide).

-

Polyacrylamide gel for electrophoresis.

-

Phosphorimager or fluorescence scanner.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a fixed concentration of recombinant HIV-1 integrase, and the labeled vDNA substrate.

-

Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixtures.

-

Pre-incubation: Incubate the mixtures for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the integrase.

-

Reaction Initiation: Initiate the strand transfer reaction by adding the tDNA substrate to the mixtures.

-

Reaction Incubation: Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the intensity of the bands corresponding to the strand transfer products and the unreacted vDNA substrate.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Antiviral Activity Assay (Cell-Based)

Objective: To determine the 50% effective concentration (EC50) of this compound for inhibiting HIV-1 replication in a cell culture model.

Materials:

-

A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells).

-

A laboratory-adapted or clinical isolate of HIV-1.

-

Cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution in DMSO.

-

A method to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system).

-

A cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo).

Procedure:

-

Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Viral Infection: Infect the cells with a known amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO₂ incubator.

-

Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant and quantify the extent of viral replication using a chosen method (e.g., p24 ELISA).

-

Cell Viability Assessment: To assess the cytotoxicity of the compound, add a cell viability reagent to the cells and measure the signal according to the manufacturer's instructions.

-

Data Analysis:

-

EC50 Determination: Plot the percentage of inhibition of viral replication against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50.

-

CC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).

-

Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50.

-

Resistance Profile

As with other antiretroviral agents, resistance to this compound can emerge through mutations in the HIV-1 integrase gene. Several integrase mutations have been identified that confer resistance to this class of inhibitors, including V75I, Q148R, V151I, and G163R.[1][2][5] The development and characterization of second and third-generation INSTIs have been driven by the need to overcome resistance to earlier compounds in this class.

Conclusion

This compound is a well-characterized HIV-1 integrase strand transfer inhibitor with potent in vitro activity. Its mechanism of action is centered on the allosteric inhibition of the catalytic strand transfer step of viral DNA integration, a critical process in the HIV-1 life cycle. The comprehensive preclinical evaluation of this compound, including detailed enzymatic and cell-based assays, provided the foundation for its advancement into clinical development. Understanding the specific molecular interactions, quantitative activity, and potential for resistance is crucial for the rational design of next-generation INSTIs and for optimizing their use in clinical practice.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.glpbio.com [file.glpbio.com]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. caymanchem.com [caymanchem.com]

A Comprehensive Technical Guide to BMS-707035

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

BMS-707035 is an investigational small molecule drug.[1] Its chemical formula is C17H19FN4O5S, and it has a molecular weight of 410.4 g/mol .[1]

IUPAC Name: 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide[1]

Synonyms: BMS 707035, HIV Integrase Inhibitor[1]

Chemical Structure:

Caption: HIV-1 Integration Pathway and Inhibition Point of this compound.

General Drug Discovery and Development Workflow

This diagram outlines a typical workflow for the discovery and preclinical development of a compound like this compound.

Caption: A Generalized Drug Discovery and Preclinical Development Workflow.

This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

The Discovery and Development of BMS-707035: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-707035 is a potent, orally active inhibitor of HIV-1 integrase strand transfer (INSTI) that was selected for clinical development by Bristol-Myers Squibb. Its discovery stemmed from the systematic optimization of a series of N-methylpyrimidinone carboxamides. This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental data, and preclinical development of this compound.

Discovery and Optimization

The development of this compound was guided by structure-activity relationships (SARs) and the X-ray crystal structure of a precursor compound.[1] Researchers focused on optimizing N-methylpyrimidinone carboxamides, which led to the design of a spirocyclic series and ultimately to the morpholino-fused pyrimidinone series, to which this compound belongs.[1] This bicyclic scaffold demonstrated improved antiviral activity and pharmacokinetic profiles compared to its spirocyclic analogs.[1] The culmination of this research was the selection of this compound (also referred to as 13a in some literature) for advancement into Phase I clinical trials based on its excellent antiviral potency, favorable preclinical profile, and acceptable in vitro and in vivo toxicity.[1]

Mechanism of Action

This compound is a specific and reversible inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle.[2][3] Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound specifically targets the strand transfer step, effectively blocking the integration of the viral genome and thus halting viral replication.[2] The binding of this compound to the integrase enzyme and the binding of the target DNA to the enzyme are mutually exclusive events.[2] The potency of this compound is influenced by the terminal bases of the viral long terminal repeat (LTR), and the Gln148 residue of the integrase enzyme is crucial for its binding.[2]

dot

Caption: HIV-1 Replication Cycle and the Point of Inhibition by this compound.

In Vitro Activity

This compound demonstrates potent activity against HIV-1 in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Conditions |

| IC50 (Integrase Inhibition) | 3 nM[4] | Enzyme inhibitory assay |

| 15 nM[2] | Blocks HIV IN strand transfer activity | |

| EC50 (Antiviral Activity) | 2 nM[4] | 10% Fetal Bovine Serum |

| 17 nM[4] | 15 mg/mL human serum albumin | |

| CC50 (Cytotoxicity) | ≥45 µM[4] | Multiple cell lines |

| CYP Inhibition | ≥40 µM[4] | - |

Table 1: In Vitro Activity of this compound

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several preclinical species, revealing that this compound has low clearance and a moderate to long elimination half-life.[4]

| Species | Clearance (CL) | Half-life (t1/2) |

| Rat | Low | Moderate to Long |

| Dog | Low | Moderate to Long |

| Monkey | Low | Moderate to Long |

Table 2: Summary of Preclinical Pharmacokinetic Profile of this compound

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used to assess the activity of compounds like this compound.

HIV-1 Integrase Strand Transfer Assay (IC50 Determination)

This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integration.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare Reagents" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Coat Plate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Add Integrase" [fillcolor="#FBBC05", fontcolor="#202124"]; "Add this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Add Target DNA" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Detect Product" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze Data" [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Prepare Reagents" -> "Coat Plate" [label="Donor Substrate DNA"]; "Coat Plate" -> "Add Integrase"; "Add Integrase" -> "Add this compound" [label="Varying Concentrations"]; "Add this compound" -> "Add Target DNA"; "Add Target DNA" -> "Incubate"; "Incubate" -> "Detect Product" [label="Colorimetric/Fluorometric"]; "Detect Product" -> "Analyze Data" [label="Calculate IC50"];

graph [splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF"]; }

Caption: Workflow for Determining Antiviral Efficacy (EC50).

-

Cell Plating: Susceptible host cells (e.g., MT-2 T-cells) are seeded in a 96-well plate.

-

Compound Addition: The cells are treated with various concentrations of this compound.

-

Viral Infection: The cells are then infected with a known amount of HIV-1.

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured, typically by quantifying the amount of a viral protein (like p24 antigen) in the cell culture supernatant using an ELISA.

-

Data Analysis: The EC50 value is determined by plotting the inhibition of viral replication against the concentration of this compound.

Cytotoxicity Assay (CC50 Determination)

This assay is performed to determine the concentration of the compound that causes a 50% reduction in cell viability.

dot

Caption: Workflow for Assessing Cytotoxicity (CC50).

-

Cell Plating: Host cells are seeded in a 96-well plate.

-

Compound Addition: The cells are exposed to a range of concentrations of this compound.

-

Incubation: The plate is incubated for a specified period.

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT assay. In this assay, a tetrazolium salt (MTT) is reduced by metabolically active cells to a colored formazan product.

-

Data Analysis: The absorbance is measured, and the CC50 value is calculated, representing the concentration at which 50% of the cells are no longer viable.

Clinical Development

This compound entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. A multiple ascending dose study in HIV-1 infected subjects was planned to assess its antiviral activity. H[2]owever, the global highest research and development status for this compound is now listed as discontinued.

Conclusion

This compound emerged from a well-designed drug discovery program as a potent HIV-1 integrase strand transfer inhibitor with a promising preclinical profile. The in-depth understanding of its mechanism of action and the comprehensive in vitro and preclinical pharmacokinetic data were instrumental in its initial advancement. While its clinical development was discontinued, the story of this compound provides valuable insights into the discovery and optimization of INSTIs, a critical class of antiretroviral drugs.

References

- 1. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. The disposition, metabolism, and pharmacokinetics of a selective metabotropic glutamate receptor agonist in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMS-707035: A Pyrimidine Carboxamide Derivative and HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-707035 is a potent, orally active pyrimidine carboxamide derivative that was investigated as a human immunodeficiency virus type 1 (HIV-1) integrase strand transfer inhibitor (INSTI).[1][2] Developed by Bristol-Myers Squibb, it belongs to a class of antiretroviral drugs that prevent the integration of viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[3][4] Despite promising preclinical data, its clinical development was discontinued at Phase II.[3] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation.

Core Compound Details

| Property | Value | Source |

| IUPAC Name | 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | PubChem |

| Molecular Formula | C17H19FN4O5S | [3] |

| Molecular Weight | 410.42 g/mol | [3] |

| CAS Number | 729607-74-3 | [3] |

Mechanism of Action

This compound is a specific and reversible inhibitor of HIV-1 integrase, targeting the strand transfer step of viral DNA integration.[3][5] The binding of this compound to the HIV integrase enzyme is mutually exclusive with the binding of the target DNA.[3][5] This competitive inhibition is overcome by increasing concentrations of the target DNA.[3][5] The Gln148 residue of the integrase enzyme is crucial for the binding of this compound.[3]

Caption: Inhibition of HIV-1 integrase strand transfer by this compound.

Preclinical Data

In Vitro Activity

This compound demonstrated potent in vitro activity against HIV-1.

| Parameter | Value | Conditions |

| IC50 (Enzyme Inhibitory) | 3 nM | |

| IC50 (Strand Transfer) | 15 nM | |

| EC50 (Antiviral) | 2 nM | 10% Fetal Bovine Serum |

| EC50 (Antiviral) | 17 nM | 15 mg/mL Human Serum Albumin |

| CC50 (Cytotoxicity) | ≥45 µM | Various cell lines |

| CYP Inhibition (IC50) | ≥40 µM |

Data sourced from MedChemExpress.[2]

Resistance Profile

Several mutations in the HIV integrase enzyme have been identified that confer resistance to this compound, including V75I, Q148R, V151I, and G163R.[3][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats, dogs, and monkeys. This compound exhibited low clearance and moderate to long elimination half-lives in these species.[2] Oral administration in rats showed rapid absorption and a dose-dependent increase in drug exposure.[6] The primary metabolic pathway identified in rats and dogs is glucuronidation, with minor pathways including monooxygenation, dioxygenation, N-dealkylation, and sulfate conjugation.[7]

| Species | Key Pharmacokinetic Observations |

| Rat | Rapid absorption, suitable plasma half-life, and acceptable bioavailability. The major metabolite is this compound glucuronide. |

| Dog | Low clearance and a moderate to long elimination half-life. This compound glucuronide is a major plasma metabolite. |

| Monkey | Low clearance and a moderate to long elimination half-life. |

Data sourced from MedChemExpress[2], PMC[6], and ResearchGate.[7]

Clinical Development

This compound was advanced into Phase I clinical trials based on its promising preclinical profile.[1] A Phase II multiple ascending dose study (NCT00397566) in HIV-1 infected subjects was initiated but subsequently withdrawn.[3][8] The reasons for discontinuation have not been publicly detailed.

Caption: The clinical development pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively published. The following sections provide generalized methodologies based on standard practices in the field for this class of compounds.

Synthesis of Pyrimidine Carboxamide Derivatives

The synthesis of N-methylpyrimidinone carboxamides, the class to which this compound belongs, typically involves a multi-step process. A general approach would include the formation of the core pyrimidinone scaffold, followed by the coupling of the carboxamide side chain. The specific synthesis of this compound is detailed in the publication by Naidu et al. (2018), involving the systematic optimization of N-methylpyrimidinone carboxamides.[1]

HIV-1 Integrase Strand Transfer Assay

This assay is crucial for determining the inhibitory activity of compounds against the strand transfer step of HIV integration.

-

Reagents and Materials: Recombinant HIV-1 integrase, biotin-labeled donor DNA duplex (mimicking the U5 end of the HIV-1 LTR), digoxin-labeled target DNA duplex, streptavidin-coated magnetic beads, anti-digoxin antibody conjugated to a reporter enzyme (e.g., HRP), and a suitable substrate for the reporter enzyme.

-

Procedure:

-

The HIV-1 integrase enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

-

The biotin-labeled donor DNA and digoxin-labeled target DNA are added to the mixture.

-

The reaction is allowed to proceed, during which the integrase catalyzes the integration of the donor DNA into the target DNA, forming a product labeled with both biotin and digoxin.

-

The reaction is stopped, and the products are transferred to a streptavidin-coated plate or mixed with streptavidin-coated magnetic beads to capture the biotin-labeled DNA.

-

After washing to remove unbound components, the amount of integrated digoxin-labeled DNA is quantified by adding an anti-digoxin antibody-enzyme conjugate followed by a colorimetric or chemiluminescent substrate.

-

The signal is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces the strand transfer activity by 50%.

-

Antiviral Activity Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cell-based system.

-

Cells and Virus: A suitable host cell line (e.g., MT-4 cells) and a laboratory-adapted strain of HIV-1 are used.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

The cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

The extent of viral replication is determined by measuring a viral marker, such as p24 antigen levels in the culture supernatant (using an ELISA) or by assessing virus-induced cytopathic effects (CPE).

-

The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

-

In Vitro Cytotoxicity Assay

This assay is performed to determine the concentration at which a compound becomes toxic to host cells.

-

Cells: The same cell line used in the antiviral assay or other relevant cell lines are used.

-

Procedure:

-

Cells are seeded in 96-well plates and exposed to serial dilutions of the test compound.

-

After an incubation period (typically corresponding to the duration of the antiviral assay), cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT or MTS assay, which measures mitochondrial activity, or assays that measure cell membrane integrity (e.g., LDH release).

-

The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

-

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.

-

Test System: Human liver microsomes, which contain a mixture of CYP enzymes.

-

Procedure:

-

Human liver microsomes are incubated with a specific probe substrate for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, bupropion for CYP2B6).

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of NADPH.

-

After a defined incubation period, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is measured using LC-MS/MS.

-

The IC50 value is determined as the concentration of the test compound that inhibits the activity of a specific CYP isoform by 50%.

-

Caption: A generalized workflow for the evaluation of a novel antiviral compound.

Conclusion

This compound is a well-characterized preclinical HIV-1 integrase strand transfer inhibitor with potent in vitro activity and a reasonable pharmacokinetic profile in animal models. Its development was halted during Phase II clinical trials for reasons that have not been publicly disclosed. The data and methodologies presented in this guide offer valuable insights for researchers in the field of antiretroviral drug discovery and development, highlighting the properties of this particular pyrimidine carboxamide derivative and the standard assays used to characterize such compounds.

References

- 1. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apexbt.com [apexbt.com]

- 6. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Antiviral Profile of BMS-707035: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-707035 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral activity of this compound, detailing its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antiretroviral agents.

Mechanism of Action

This compound is a pyrimidine carboxamide that functions as an integrase strand transfer inhibitor (INSTI).[1] Its primary mode of action is the potent, specific, and reversible blockage of the HIV-1 integrase (IN) strand transfer activity.[1][2] This inhibition is a crucial step in preventing the integration of the viral DNA into the host cell's genome, thereby halting the viral replication cycle. The binding of this compound to the integrase enzyme and the binding of the target DNA to the integrase are mutually exclusive events.[1][2] This suggests that the inhibitor's effectiveness can be influenced by the concentration of the target DNA.[1][2] The interaction between this compound and the integrase is also affected by the terminal bases of the viral long terminal repeat (LTR).[1][2] Specifically, the Gln148 residue of the integrase is a critical determinant for the binding of this compound.[1]

Below is a diagram illustrating the mechanism of action of this compound in inhibiting HIV-1 integrase activity.

Caption: Mechanism of this compound action.

Quantitative Antiviral Activity

The in vitro potency of this compound has been quantified through various assays, primarily measuring its 50% inhibitory concentration (IC50) against the integrase enzyme and its 50% effective concentration (EC50) in cell-based antiviral assays.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 15 nM | HIV-1 Integrase Strand Transfer Activity | [1][2] |

| IC50 | 3 nM | Enzyme Inhibitory Assay | [3] |

| IC50 | 14 nM | HIV-1 Integrase DNA Strand Transfer | [4] |

| EC50 | 2 nM | Antiviral Activity (10% FBS) | [3] |

| EC50 | 17 nM | Antiviral Activity (15 mg/mL human serum albumin) | [3] |

| EC50 | 0.27 µM | SARS-CoV-2 Replication (Huh7.5 cells) | [4] |

Cytotoxicity Profile

Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic index. The 50% cytotoxic concentration (CC50) for this compound has been evaluated in multiple cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| CC50 | ≥45 μM | Several cell lines | [3] |

Resistance Profile

The emergence of drug resistance is a significant challenge in antiviral therapy. In vitro studies have identified several mutations in the HIV-1 integrase enzyme that confer resistance to this compound.

| Mutation | Reference |

| V75I | [1][2] |

| Q148R | [1][2] |

| V151I | [1][2] |

| G163R | [1][2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the general principles of the key in vitro assays used to characterize this compound.

Integrase Strand Transfer Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 integrase.

Caption: Workflow for an integrase strand transfer assay.

Methodology:

-

Enzyme and Substrates: Recombinant HIV-1 integrase is purified. Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and a target DNA are synthesized and typically labeled (e.g., with a radioactive isotope or a fluorescent tag).

-

Reaction Mixture: The integrase, donor DNA, and target DNA are combined in a reaction buffer.

-

Inhibitor Addition: this compound is added at various concentrations to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at a controlled temperature to allow the strand transfer reaction to occur.

-

Quenching: The reaction is stopped, often by the addition of a chelating agent (e.g., EDTA) and a denaturing agent.

-

Analysis: The reaction products are separated by size using gel electrophoresis. The labeled DNA is visualized (e.g., by autoradiography or fluorescence imaging).

-

Data Analysis: The amount of strand transfer product is quantified, and the IC50 value is calculated, representing the concentration of this compound required to inhibit the enzyme activity by 50%.

Cell-Based Antiviral Assay

This assay determines the efficacy of an antiviral compound in a cellular context, measuring its ability to inhibit viral replication in cultured cells.

Caption: General workflow for a cell-based antiviral assay.

Methodology:

-

Cell Culture: A suitable host cell line susceptible to HIV-1 infection (e.g., MT-2 cells, PM1 cells) is cultured.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Viral Infection: The treated cells are then infected with a laboratory-adapted or clinical isolate of HIV-1.

-

Incubation: The infected cells are incubated for a period that allows for viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified. Common methods include measuring the level of the viral p24 capsid protein in the culture supernatant by ELISA, assaying for reverse transcriptase activity, or using a reporter virus that expresses an easily measurable protein (e.g., luciferase or β-galactosidase).

-

Data Analysis: The EC50 value is determined by plotting the inhibition of viral replication against the concentration of this compound.

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to assess the effect of the compound on the viability of the host cells.

Caption: Workflow for a standard cytotoxicity assay.

Methodology:

-

Cell Culture: The same host cell line used in the antiviral assay is cultured.

-

Compound Treatment: The cells are treated with the same range of concentrations of this compound.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using a variety of methods. A common approach is the use of colorimetric or fluorometric assays that measure metabolic activity (e.g., MTT, XTT, resazurin) or membrane integrity (e.g., trypan blue exclusion).

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against HIV-1 through the specific inhibition of the integrase enzyme. Its favorable antiviral potency and cytotoxicity profile underscore its potential as an antiretroviral agent. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of HIV-1 integrase inhibitors. The identified resistance mutations also offer valuable insights for the design of next-generation INSTIs with improved resistance profiles.

References

BMS-707035: A Technical Overview of a Potent HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-707035 is a potent and specific inhibitor of HIV-1 integrase, a critical enzyme for the replication of the human immunodeficiency virus (HIV).[1][2][3][4][5] By targeting the strand transfer step of viral DNA integration into the host genome, this compound effectively halts the viral life cycle.[1][6] This technical guide provides a comprehensive overview of the available inhibitory and effective concentration data for this compound, details the experimental methodologies used for its characterization, and illustrates its mechanism of action within the context of the HIV-1 replication pathway.

Quantitative Inhibitory and Antiviral Activity

The potency of this compound has been quantified through various in vitro assays, determining its half-maximal inhibitory concentration (IC50) against its primary target and its half-maximal effective concentration (EC50) in cell-based antiviral assays.

Table 1: IC50 Values for this compound

| Target | IC50 Value | Assay Type | Reference |

| HIV-1 Integrase (Strand Transfer Activity) | 15 nM | Enzymatic Assay | [1][2][7][8] |

| HIV-1 Integrase | 3 nM | Enzymatic Assay | [9][10] |

| HIV-1 Integrase (DNA Strand Transfer) | 14 nM | Fluorescence-based Assay | [11] |

| Cytochrome P450 (CYP) | ≥40 µM | Enzymatic Assay | [9] |

Table 2: EC50 Values for this compound

| Virus | Conditions | EC50 Value | Cell Line | Reference |

| HIV-1 | 10% Fetal Bovine Serum | 2 nM | Not Specified | [9] |

| HIV-1 | 15 mg/mL Human Serum Albumin | 17 nM | Not Specified | [9] |

| SARS-CoV-2 | Not Specified | 0.27 µM | Huh7.5 cells | [11] |

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound functions as an HIV-1 integrase strand transfer inhibitor (INSTI).[1][3][9][12] After the reverse transcription of the viral RNA genome into DNA, the viral integrase enzyme catalyzes two key steps: 3'-processing and strand transfer. This compound specifically inhibits the strand transfer step, where the processed viral DNA is covalently inserted into the host cell's genome. The binding of this compound to the integrase enzyme and the binding of the target DNA to the enzyme are mutually exclusive events.[1][8]

HIV-1 Integration Pathway and Inhibition by this compound.

Experimental Protocols

The determination of the IC50 and EC50 values for this compound involves specific in vitro enzymatic and cell-based assays. Below are detailed methodologies representative of those used in the field.

In Vitro HIV-1 Integrase Strand Transfer Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.

Workflow for a high-throughput HIV-1 integrase strand transfer assay.

Methodology:

-

Reagents and Materials:

-

Recombinant full-length HIV-1 integrase enzyme.

-

A biotin-labeled oligonucleotide duplex representing the viral DNA donor.

-

A digoxigenin-labeled oligonucleotide duplex representing the target host DNA.

-

Assay buffer (e.g., containing HEPES, MnCl2 or MgCl2, and DTT).

-

Streptavidin-coated microplates.

-

An anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase or alkaline phosphatase).

-

A substrate for the reporter enzyme that generates a detectable signal (e.g., colorimetric or chemiluminescent).

-

This compound serially diluted in DMSO.

-

-

Procedure:

-

The HIV-1 integrase enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The biotinylated donor DNA and digoxigenin-labeled target DNA are added to initiate the strand transfer reaction.

-

The reaction mixture is incubated to allow for the integration of the donor DNA into the target DNA.

-

The reaction is stopped, and the mixture is transferred to a streptavidin-coated microplate to capture the biotinylated DNA fragments.

-

Unbound components are washed away.

-

The anti-digoxigenin antibody-enzyme conjugate is added to the wells to bind to the captured digoxigenin-labeled target DNA that is now linked to the biotinylated donor DNA.

-

After another wash step, the substrate for the reporter enzyme is added.

-

The resulting signal is measured using a plate reader.

-

-

Data Analysis:

-

The signal intensity is proportional to the amount of strand transfer that has occurred.

-

The percentage of inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response curve to a suitable pharmacological model.

-

Cell-Based Antiviral Activity Assay (EC50 Determination)

This type of assay measures the ability of a compound to inhibit viral replication in a cellular context.

Workflow for a cell-based HIV-1 antiviral activity assay.

Methodology:

-

Reagents and Materials:

-

A susceptible human T-cell line (e.g., MT-4, CEM-GXR). Some cell lines may contain a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of the HIV-1 LTR.

-

A laboratory-adapted or clinical isolate of HIV-1.

-

Cell culture medium, supplemented with fetal bovine serum and antibiotics.

-

This compound serially diluted in DMSO.

-

A method to quantify viral replication, such as a p24 antigen ELISA kit or a luciferase assay system.

-

-

Procedure:

-

The T-cells are seeded in a multi-well plate.

-

The cells are treated with serial dilutions of this compound.

-

The cells are then infected with a known amount of HIV-1.

-

The plates are incubated for a period of several days to allow for multiple rounds of viral replication.

-

After the incubation period, the level of viral replication is quantified. This can be done by measuring the amount of p24 capsid protein in the cell culture supernatant using an ELISA, or by measuring the activity of a reporter gene in the cell lysate.

-

-

Data Analysis:

-

The percentage of inhibition of viral replication is calculated for each concentration of this compound compared to an untreated, infected control.

-

The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a highly potent inhibitor of HIV-1 integrase, demonstrating low nanomolar efficacy in both enzymatic and cell-based assays. Its specific mechanism of action, targeting the strand transfer step of viral integration, makes it a valuable tool for research and a promising scaffold for the development of novel antiretroviral therapies. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this and other HIV-1 integrase inhibitors.

References

- 1. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]

- 3. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. HIV integration - Wikipedia [en.wikipedia.org]

- 7. In vitro assays for activities of retroviral integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Structure-Activity Relationship of BMS-707035: A Technical Guide for Drug Development Professionals

An In-Depth Analysis of a Potent HIV-1 Integrase Strand Transfer Inhibitor

BMS-707035 is a potent, orally active HIV-1 integrase strand transfer inhibitor (INSTI) that was advanced into clinical trials.[1][2] As a member of the N-methylpyrimidinone carboxamide class of inhibitors, its discovery and optimization were guided by a systematic exploration of structure-activity relationships (SAR) and X-ray crystallography.[2] This technical guide provides a comprehensive overview of the SAR of this compound, its mechanism of action, relevant experimental protocols, and a typical preclinical development workflow for this class of compounds.

Core Structure and Mechanism of Action

This compound is a pyrimidine carboxamide derivative that functions by inhibiting the strand transfer step of HIV-1 DNA integration into the host genome.[3] This inhibition is achieved by chelating the divalent metal ions (Mg2+) in the active site of the HIV-1 integrase enzyme, a key component of the pre-integration complex (PIC).[4] The binding of this compound to the integrase-viral DNA complex is mutually exclusive with the binding of the host target DNA, effectively blocking the integration process.[3]

Several key mutations in the integrase enzyme have been identified that confer resistance to this compound, including V75I, Q148R, V151I, and G163R.[3] Understanding the interactions of the inhibitor with the wild-type and mutant enzymes is crucial for the design of next-generation INSTIs with improved resistance profiles.

Structure-Activity Relationship (SAR)

The development of this compound involved the systematic optimization of the N-methylpyrimidinone carboxamide scaffold. The exploration of different substituents at various positions of the core structure led to significant improvements in antiviral potency and pharmacokinetic properties. The following tables summarize the key SAR findings based on available data for related N-methylpyrimidinone carboxamides and the evolution towards the morpholino-fused pyrimidinone series, to which this compound belongs.

Table 1: SAR of N-Methylpyrimidinone Carboxamide Analogs

| Compound/Series | Modification | HIV-1 Integrase IC50 (nM) | Antiviral EC50 (nM) | Key Observations |

| Lead Series | Dihydroxypyrimidine carboxamide | - | - | Initial hits, but with metabolic liabilities. |

| N-Methylpyrimidinone Series | N-methylation of the pyrimidinone core | 1 - 206 | 2 - 19 | Improved metabolic stability and pharmacokinetic profile compared to the dihydroxy series.[1] |

| Spirocyclic Series | Introduction of a spirocyclic substituent at C2 | - | - | Guided by X-ray crystallography, this series showed improved antiviral activity.[2] |

| Morpholino-fused Pyrimidinone Series | Fusion of a morpholine ring to the pyrimidinone core | - | - | Led to compounds with further improved antiviral activity and pharmacokinetic profiles.[2] |

| This compound (13a) | Optimized morpholino-fused pyrimidinone | ~3-15 | ~2-17 | Selected for clinical development based on excellent antiviral activity and preclinical profile.[1][5] |

Table 2: In Vitro Profile of this compound

| Parameter | Value |

| HIV-1 Integrase IC50 | 3 - 15 nM[3][5] |

| Antiviral EC50 (10% FBS) | 2 nM |

| Antiviral EC50 (15 mg/mL HSA) | 17 nM |

| Cytotoxicity (CC50) | ≥45 µM |

| CYP Inhibition (IC50) | ≥40 µM |

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of novel drug candidates. The following are representative methodologies for key assays used in the characterization of this compound and its analogs.

HIV-1 Integrase Strand Transfer Assay (High-Throughput Magnetic Bead Format)

This assay is designed to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase in a high-throughput format.

Materials:

-

Donor DNA: A biotin-labeled DNA duplex corresponding to the U5 end of the HIV-1 long-terminal repeat (LTR).

-

Target DNA: A digoxigenin (DIG)-labeled DNA duplex.

-

Enzyme: Recombinant HIV-1 integrase.

-

Assay Buffer: Containing appropriate salts (e.g., NaCl), buffer (e.g., MOPS), and a reducing agent (e.g., DTT).

-

Detection Reagents: Streptavidin-coated magnetic beads, anti-DIG antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), and a suitable substrate (e.g., TMB).

-

Test Compounds: Serially diluted in DMSO.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, recombinant HIV-1 integrase, and the test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding to the enzyme.

-

Initiation of Reaction: Add the biotin-labeled donor DNA and DIG-labeled target DNA to initiate the strand transfer reaction.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 60 minutes) at 37°C.

-

Capture of Product: Add streptavidin-coated magnetic beads to the wells to capture the biotin-labeled reaction products (i.e., the integrated DNA).

-

Washing: Wash the beads to remove unreacted components.

-

Detection: Add the anti-DIG-HRP conjugate and incubate. After another wash step, add the HRP substrate.

-

Measurement: Measure the absorbance or luminescence, which is proportional to the amount of strand transfer product formed.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Cell-Based Assay

This assay determines the potency of the compound in inhibiting HIV-1 replication in a cellular context.

Materials:

-

Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS).

-

Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

Culture Medium: RPMI-1640 supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Detection Reagent: A reagent to measure cell viability (e.g., MTT, XTT) or viral protein expression (e.g., p24 ELISA).

-

Test Compounds: Serially diluted in culture medium.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a predetermined density.

-

Compound Addition: Add the serially diluted test compounds to the wells.

-

Infection: Add a standardized amount of HIV-1 to the wells.

-

Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.

-

Measurement of Viral Replication/Cytotoxicity:

-

Antiviral Activity (EC50): Measure the level of viral replication by quantifying p24 antigen in the supernatant using an ELISA or by assessing the protection of cells from virus-induced cytopathic effects using a cell viability assay.

-

Cytotoxicity (CC50): In parallel, treat uninfected cells with the same concentrations of the test compound to determine its effect on cell viability.

-

-

Data Analysis: Calculate the EC50 (the concentration at which 50% of viral replication is inhibited) and the CC50 (the concentration at which 50% of cell viability is reduced). The selectivity index (SI) is calculated as CC50/EC50.

Visualizing the Mechanism and Development Pathway

To better understand the context of this compound's action and discovery, the following diagrams illustrate its molecular mechanism and a typical preclinical development workflow.

Conclusion

The discovery of this compound is a testament to the power of structure-guided drug design and systematic SAR exploration. By optimizing the N-methylpyrimidinone carboxamide scaffold, researchers were able to develop a potent and orally bioavailable HIV-1 integrase inhibitor with a promising preclinical profile. The detailed understanding of its mechanism of action and the identification of resistance mutations provide a solid foundation for the development of future generations of INSTIs. This technical guide serves as a valuable resource for researchers and drug development professionals working in the field of anti-HIV therapeutics.

References

- 1. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery and synthesis of HIV integrase inhibitors: development of potent and orally bioavailable N-methyl pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

BMS-707035: A Technical Guide on Target Binding and Kinetics for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-707035 is a potent and specific inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, a critical enzyme for viral replication.[1][2][3] This technical guide provides an in-depth overview of the target binding, kinetics, and mechanism of action of this compound, along with detailed experimental protocols for its characterization. The information presented is intended to support researchers and drug development professionals in the field of antiviral therapeutics.

Target and Mechanism of Action

The primary molecular target of this compound is the HIV-1 integrase (IN) enzyme.[1][2][3] Specifically, this compound acts as a strand transfer inhibitor (INSTI).[4][5][6] The integration of the viral DNA into the host cell's genome is a multi-step process catalyzed by integrase, which includes 3'-processing and strand transfer. This compound effectively blocks the strand transfer step, thereby preventing the covalent insertion of the viral DNA into the host chromosome.[1][2][3] This inhibition is a crucial step in halting the HIV-1 replication cycle.

The binding of this compound to HIV-1 integrase is reversible and occurs at the enzyme's active site.[1][3] Notably, the binding of this compound and the target DNA to the integrase enzyme are mutually exclusive events.[1][2][7] This competitive inhibition mechanism is demonstrated by the fact that increasing the concentration of the target DNA can overcome the inhibitory effect of this compound.[1][2][7]

Quantitative Data on Binding and Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Description |

| IC50 (Enzymatic) | 3 nM - 15 nM | The half-maximal inhibitory concentration against the strand transfer activity of purified HIV-1 integrase.[1][4][5] |

| EC50 (Antiviral) | 2 nM (in 10% FBS) | The half-maximal effective concentration required to inhibit HIV-1 replication in cell culture in the presence of 10% fetal bovine serum.[4] |

| EC50 (Antiviral) | 17 nM (in 15 mg/mL HSA) | The half-maximal effective concentration required to inhibit HIV-1 replication in cell culture in the presence of 15 mg/mL human serum albumin.[4] |

| CC50 | ≥45 μM | The half-maximal cytotoxic concentration in various cell lines, indicating low cytotoxicity.[4] |

| CYP Inhibition | ≥40 μM | The half-maximal inhibitory concentration against cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions via this mechanism.[4] |

Binding Kinetics and Influencing Factors

The kinetics of this compound binding to HIV-1 integrase are influenced by several factors. The 3' terminus of the viral long terminal repeat (LTR) has been shown to retard the association rate of the inhibitor with the enzyme.[1][3] This suggests that the conformation of the viral DNA substrate can modulate the accessibility or affinity of the inhibitor binding site.

Furthermore, specific amino acid residues within the integrase enzyme are critical for the binding of this compound. For instance, the Gln148 residue of integrase plays a crucial role in the interaction with the inhibitor.[1] Mutations in the integrase enzyme, such as V75I, Q148R, V151I, and G163R, have been shown to confer resistance to this compound and other integrase inhibitors.[1][2][7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Caption: Workflow for a biochemical HIV-1 integrase strand transfer assay.

Caption: Workflow for a cell-based HIV-1 antiviral reporter gene assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing HIV-1 integrase inhibitors.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase in a biochemical format.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated donor DNA (mimicking the viral LTR end)

-

Target DNA-coated microplate

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 0.05% Brij-35)

-

This compound or other test compounds

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To the wells of the target DNA-coated microplate, add the assay buffer.

-

Add the diluted this compound or control (e.g., DMSO) to the appropriate wells.

-

Add a mixture of recombinant HIV-1 integrase and biotinylated donor DNA to all wells.

-

Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

-

Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate at room temperature for 1 hour.

-

Wash the plate again to remove unbound conjugate.

-

Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based HIV-1 Antiviral Assay (Reporter Gene Assay)

This assay determines the antiviral activity of a compound in a cellular context by measuring the inhibition of HIV-1 replication.

Materials:

-

Target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene)

-

HIV-1 reporter virus (e.g., NL4-3-Luc)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin)

-

This compound or other test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound or control.

-

Infect the cells with a predetermined amount of HIV-1 reporter virus.

-

Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of viral replication for each concentration of this compound and determine the EC50 value.

-

A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 value of the compound.

Conclusion

This compound is a well-characterized HIV-1 integrase strand transfer inhibitor with potent antiviral activity. Its mechanism of action, involving competitive and reversible binding to the integrase active site, is well-understood. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this and similar compounds as potential anti-HIV therapeutics. The continued study of the binding kinetics and the impact of resistance mutations will be crucial for the design of next-generation integrase inhibitors.

References

- 1. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. hiv.lanl.gov [hiv.lanl.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The discovery and preclinical evaluation of this compound, a potent HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

BMS-707035 for human immunodeficiency virus-1 research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-707035 is a potent, orally active N-methylpyrimidinone carboxamide that acts as a human immunodeficiency virus-1 (HIV-1) integrase strand transfer inhibitor (INSTI).[1][2] It was developed by Bristol-Myers Squibb as a potential antiretroviral agent. While it demonstrated promising preclinical activity, its clinical development was discontinued, with a Phase II clinical trial (NCT00397566) being withdrawn before commencement. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro activity, resistance profile, and preclinical pharmacokinetics, to support ongoing research in the field of HIV-1 drug discovery.

Mechanism of Action

This compound specifically and reversibly inhibits the strand transfer step of HIV-1 integration, a crucial process for the insertion of the viral DNA into the host cell's genome.[3] The binding of this compound to the HIV-1 integrase enzyme is mutually exclusive with the binding of the target DNA.[3] The affinity of this compound for the integrase is influenced by the terminal bases of the viral long terminal repeat (LTR), and the Gln148 residue of the integrase enzyme is critical for this interaction.[2][3]

Figure 1. This compound mechanism of action in the HIV-1 replication cycle.

In Vitro Activity of this compound

The in vitro inhibitory and cytotoxic activities of this compound have been evaluated in various assays. The compound demonstrates potent inhibition of the HIV-1 integrase enzyme and robust antiviral activity against HIV-1 in cell culture.

| Parameter | Value | Conditions |

| IC50 (Integrase Inhibition) | 3 nM[2] | Enzyme inhibitory assay |

| 14 nM[4] | DNA strand transfer assay | |

| 15 nM[3] | Strand transfer activity assay | |

| EC50 (Antiviral Activity) | 2 nM[2] | Presence of 10% Fetal Bovine Serum (FBS) |

| 17 nM[2] | Presence of 15 mg/mL human serum albumin | |

| CC50 (Cytotoxicity) | ≥45 µM[2] | Various cell lines |

| CYP Inhibition IC50 | ≥40 µM[2] |

Experimental Protocols

HIV-1 Integrase Strand Transfer Assay (General Protocol)

This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integration catalyzed by the integrase enzyme.

-

Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotin-labeled donor substrate DNA (dsDNA) corresponding to the HIV-1 LTR U5 end.

-

Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.

-

Inhibitor Addition: this compound, at varying concentrations, is added to the wells.

-

Strand Transfer Reaction: A target substrate dsDNA with a 3'-end modification is added to initiate the strand transfer reaction.

-

Detection: The integrated product is detected colorimetrically using an HRP-labeled antibody that recognizes the modification on the target DNA. The signal is inversely proportional to the inhibitory activity of the compound.

Figure 2. Workflow for the HIV-1 Integrase Strand Transfer Assay.

Antiviral Activity Assay (General Protocol)

The antiviral activity of this compound is typically determined by measuring the inhibition of HIV-1 replication in cell culture.

-

Cell Seeding: Susceptible host cells (e.g., MT-4 cells) are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Virus Infection: A known titer of HIV-1 is added to the cell cultures.

-

Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the level of a viral protein, such as p24 antigen, in the culture supernatant using an ELISA. The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50%.

Cytotoxicity Assay (General Protocol)

The cytotoxicity of this compound is assessed to determine its therapeutic index.

-

Cell Seeding: The same host cells used in the antiviral assay are seeded in 96-well plates.

-

Compound Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: The cells are incubated with the compound for the same duration as the antiviral assay.

-

Cell Viability Measurement: Cell viability is determined using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Calculation of CC50: The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Resistance Profile

Resistance to this compound has been associated with specific mutations in the HIV-1 integrase gene. The primary mutations identified are:

-

V75I

-

Q148R

-

V151I

-

G163R

These mutations can reduce the susceptibility of the virus to the inhibitory effects of this compound. The quantitative impact of these mutations on the EC50 value (fold-change) has not been extensively reported in the public domain.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in several animal species following intravenous administration. The compound generally exhibits low clearance and moderate to long elimination half-lives.

| Species | Clearance (Cl) | Half-life (t1/2) |

| Rat | Low | Moderate to Long |

| Dog | Low | Moderate to Long |

| Monkey | Low | Moderate to Long |

Note: Specific quantitative values for clearance and half-life are not available in the reviewed literature.

Conclusion

This compound is a potent preclinical HIV-1 integrase strand transfer inhibitor with significant in vitro anti-HIV-1 activity and a favorable preclinical pharmacokinetic profile. While its clinical development was halted, the data available for this compound provide a valuable resource for researchers in the field of antiretroviral drug discovery. The information on its mechanism of action, in vitro potency, and resistance profile can inform the design and development of new generations of INSTIs with improved efficacy and resistance profiles. Further research to elucidate the precise quantitative resistance profile and detailed structural interactions with the HIV-1 integrase could provide deeper insights for future drug development efforts.

References

BMS-707035: A Potential Inhibitor of SARS-CoV-2 Main Protease (Mpro)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The global COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the urgent development of effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro), a cysteine protease essential for viral replication, represents a prime target for antiviral drug development. This technical guide explores the potential of BMS-707035, a compound originally developed as an HIV-1 integrase inhibitor, as a repurposed inhibitor of SARS-CoV-2 Mpro. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key concepts to support further research and development efforts in this area.

Introduction to SARS-CoV-2 Mpro as a Therapeutic Target

The SARS-CoV-2 genome encodes large polyproteins, pp1a and pp1ab, which require extensive proteolytic processing to yield functional non-structural proteins (NSPs) necessary for viral replication and transcription. The main protease (Mpro), also known as 3C-like protease (3CLpro), is the key enzyme responsible for the majority of these cleavage events. Its indispensable role in the viral life cycle, coupled with the absence of a close human homolog, makes Mpro an attractive and highly validated target for antiviral intervention. Inhibition of Mpro activity is expected to block the viral replication cascade, thereby suppressing the infection.

This compound: A Repurposed Candidate

This compound is a small molecule that was initially investigated as an inhibitor of HIV-1 integrase. Recent studies have explored its potential for drug repurposing, identifying it as an inhibitor of the SARS-CoV-2 main protease. This has opened a new avenue for the potential application of this compound in the fight against COVID-19.

Quantitative Data on this compound Activity

The inhibitory potential of this compound against SARS-CoV-2 has been evaluated in cell-based assays. The following table summarizes the key quantitative findings from the available literature. It is important to note that while cell-based antiviral activity has been determined, direct enzymatic inhibition data (IC50 or Ki values) against purified Mpro have not been reported in the reviewed literature.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (50% Effective Concentration) | 0.27 µM | Huh7.5 | Plaque Assay | [1] |

| Viral RNA Reduction | ~1-log reduction | Huh7.5 | RT-qPCR | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the key experimental protocols relevant to the evaluation of this compound as a SARS-CoV-2 Mpro inhibitor.

In-Cell Protease Assay (for inhibitor screening)

This assay is designed to identify inhibitors of viral proteases within a cellular context.

-

Principle: A reporter construct is designed containing a fluorescent protein (e.g., mEmerald) fused to a nuclear localization signal (NLS) and an endoplasmic reticulum (ER) targeting signal, separated by an Mpro cleavage site. In the absence of Mpro activity, the reporter localizes to the ER. When active Mpro is present, it cleaves the reporter, releasing the fluorescent protein with the NLS to translocate to the nucleus. An effective Mpro inhibitor will prevent this cleavage, resulting in the retention of the fluorescent signal in the ER.

-

Methodology:

-

Cell Culture: Human hepatoma (Huh-7.5) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Cells are seeded in multi-well plates and co-transfected with plasmids encoding the Mpro protease and the reporter construct.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Imaging: After a suitable incubation period (e.g., 24 hours), the subcellular localization of the fluorescent reporter is visualized using fluorescence microscopy.

-